

"4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene molecular structure"

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Compound of Interest

Compound Name: 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Cat. No.: B1369888

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An In-depth Technical Guide to **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene**: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene**, a pivotal intermediate in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, and a validated protocol for its synthesis via acid-catalyzed acetalization. Furthermore, it explores the compound's synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: A Versatile Synthetic Building Block

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene (CAS No. 439814-87-6) is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular architecture is distinguished by three key functional groups strategically positioned on a benzene ring:

- An Aryl Bromide: The bromine atom at the C4 position serves as a highly effective leaving group, making it an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.^[1]

- **A Protected Aldehyde:** The dimethoxymethyl group at the C1 position is a dimethyl acetal, a stable protecting group for a benzaldehyde functionality. This masking strategy is crucial as it renders the otherwise reactive aldehyde inert to nucleophilic or basic conditions often employed in cross-coupling reactions.^[2] The aldehyde can be readily deprotected under acidic conditions when its reactivity is desired in a subsequent synthetic step.
- **A Fluorine Substituent:** The fluorine atom at the C2 position influences the molecule's electronic properties, lipophilicity, and metabolic stability. In the context of drug discovery, the incorporation of fluorine is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

This unique combination of functionalities makes **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene** a valuable intermediate for constructing complex molecular frameworks, particularly in the synthesis of pharmaceuticals and advanced materials.^[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthetic intermediate. The key properties of **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene** are summarized below.

Physicochemical Properties

Property	Value	Source
CAS Number	439814-87-6	^[4] ^[5]
Molecular Formula	C ₉ H ₁₀ BrFO ₂	^[4]
Molecular Weight	249.08 g/mol	^[4]
Exact Mass	247.98482 u	^[4]
Boiling Point	232.9 °C at 760 mmHg	^[4]
Density	1.442 g/cm ³	^[4]
Appearance	Colorless to pale yellow liquid	^[3] (inferred)

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

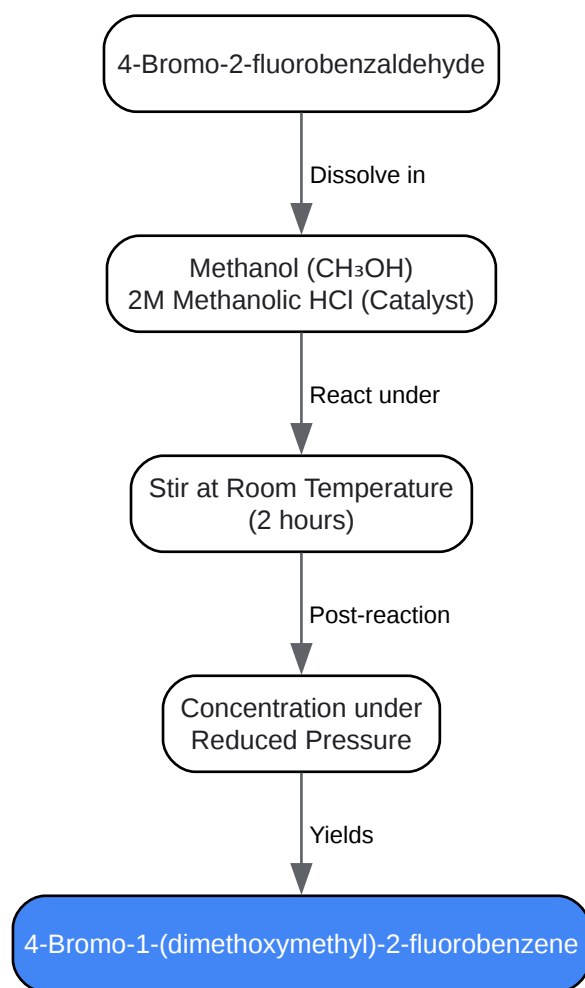
- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is a key tool for structural confirmation.^[6]
 - δ 7.52-7.20 (m, 3H): These signals in the aromatic region correspond to the three protons on the benzene ring. The multiplicity arises from complex coupling between the protons and the adjacent fluorine atom.
 - δ 5.54 (s, 1H): This singlet corresponds to the acetal proton ($-\text{CH}(\text{OCH}_3)_2$). Its downfield shift is characteristic of a proton attached to a carbon bonded to two electronegative oxygen atoms.
 - δ 3.36 (s, 6H): This strong singlet represents the six equivalent protons of the two methoxy ($-\text{OCH}_3$) groups.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. For **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene**, the spectrum is expected to show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the $[\text{M}]^+$ and $[\text{M}+2]^+$ ions due to the natural abundance of the ^{79}Br and ^{81}Br isotopes. The monoisotopic mass is 247.98482 u.^[4]

Synthesis and Purification

The most direct and common method for preparing **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene** is the acid-catalyzed acetalization of its corresponding aldehyde, 4-Bromo-2-fluorobenzaldehyde.^[6]



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Figure 1: Synthesis workflow for **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene**.

Causality of Experimental Design

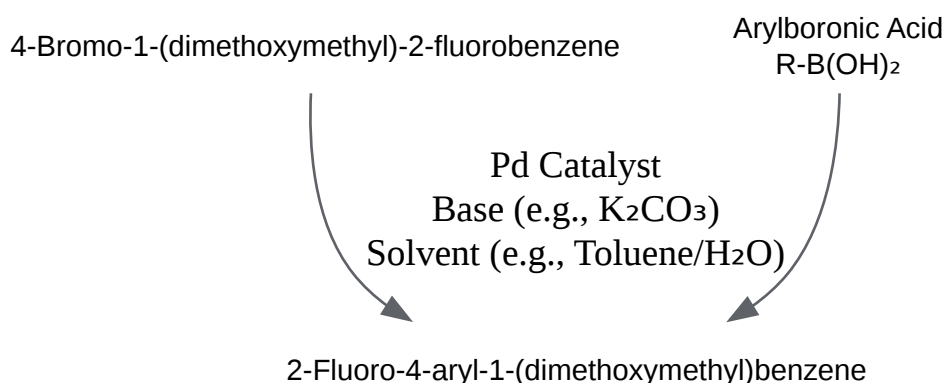
The choice of reagents and conditions is dictated by the chemical principles of acetal formation. The aldehyde carbonyl is electrophilic, but not sufficiently so to react readily with a weak nucleophile like methanol. An acid catalyst (HCl) is introduced to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and initiating the reaction. Methanol serves as both the nucleophile and the solvent, ensuring a high concentration to drive the reaction forward. The reaction is an equilibrium; removal of the water byproduct or using a large excess of alcohol shifts the equilibrium toward the acetal product.^[2] In this specific protocol, using a methanolic HCl solution provides both the alcohol and the catalyst in a convenient form.^[6]

Detailed Experimental Protocol: Synthesis

- Materials:
 - 4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol)
 - 2 M Methanolic Hydrochloric Acid Solution (100 mL)[6]
 - Round-bottom flask (250 mL)
 - Magnetic stirrer and stir bar
 - Rotary evaporator
- Procedure:
 - To a 250 mL round-bottom flask, add 4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol). [6]
 - Add 100 mL of a 2 M solution of hydrochloric acid in methanol.[6]
 - Stir the resulting solution at ambient temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, transfer the reaction solution to a larger flask suitable for a rotary evaporator.
 - Concentrate the solution under reduced pressure to remove the methanol and excess HCl.
 - The resulting residue is the crude product, **4-bromo-1-(dimethoxymethyl)-2-fluorobenzene**. The reaction typically proceeds in high yield (e.g., 99%).[6]
 - Further purification, if necessary, can be achieved via vacuum distillation or column chromatography on silica gel.
- Characterization: Confirm the identity of the product by comparing its ^1H NMR spectrum to the reference data.[6]

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene** lies in its role as a substrate in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.



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References

- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | 439814-87-6 [sigmaaldrich.com]

- 6. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]
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